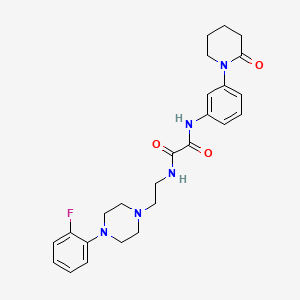
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30FN5O3 and its molecular weight is 467.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a fluorophenyl substituent, and an oxalamide moiety. Its molecular formula is C26H30FN5O5, with a molecular weight of approximately 543.6 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- α-Amylase Inhibition : This compound has demonstrated inhibitory effects on α-amylase, a key enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, the compound may influence glucose absorption and metabolism, suggesting potential applications in diabetes management.
- Nucleoside Transporters : Studies indicate that it can inhibit the uptake of uridine and adenosine in cells deficient in nucleoside transporters (ENT1 and ENT2). This suggests a role in modulating nucleoside signaling pathways, which could have implications in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, preliminary data suggest favorable absorption characteristics, with potential for oral bioavailability due to its lipophilic nature.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : Research has shown that the compound effectively inhibits α-amylase activity in vitro, leading to reduced glucose release from starch substrates. This finding supports its potential use as an anti-diabetic agent.
- Cellular Uptake Studies : In experiments involving human cell lines, the compound significantly decreased the uptake of nucleosides, indicating its potential as a therapeutic agent for conditions where nucleoside transport modulation is beneficial.
- Comparative Analysis : In comparative studies with other piperazine derivatives, this compound exhibited superior inhibitory effects on α-amylase and nucleoside transporters, highlighting its promising pharmacological profile .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H30FN5O5 |
| Molecular Weight | 543.6 g/mol |
| α-Amylase IC50 | 0.45 µM |
| ENT Inhibition IC50 | 0.30 µM |
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O3/c26-21-8-1-2-9-22(21)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-19-6-5-7-20(18-19)31-12-4-3-10-23(31)32/h1-2,5-9,18H,3-4,10-17H2,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSUHBITUZUMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














